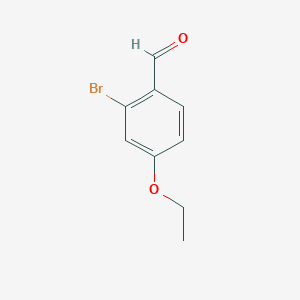
2-Bromo-4-ethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of benzaldehyde, featuring an ethoxy group at the para position relative to the aldehyde group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4-ethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions: 2-Bromo-4-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: 2-Bromo-4-ethoxybenzoic acid.
Reduction: 2-Bromo-4-ethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-Bromo-4-ethoxybenzaldehyde is utilized in a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Bromo-4-ethoxybenzaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. The bromine atom also contributes to its reactivity by facilitating substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
相似化合物的比较
- 2-Bromo-4-methoxybenzaldehyde
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-methylbenzaldehyde
Comparison: 2-Bromo-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which influences its reactivity and solubility compared to its methoxy, chloro, and methyl counterparts. The ethoxy group can enhance the compound’s ability to participate in certain reactions, making it a valuable intermediate in organic synthesis .
生物活性
2-Bromo-4-ethoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
Molecular Weight: 229.07 g/mol
Functional Groups:
- Bromine (Br) at the 2-position
- Ethoxy group (-OCH2CH3) at the 4-position
- Aldehyde group (-CHO)
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It is being investigated as a potential lead compound for developing new antibiotics targeting resistant bacterial infections.
- Anticancer Properties
- Anti-inflammatory Effects
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The aldehyde group can participate in nucleophilic addition reactions with thiol groups in proteins, potentially inhibiting enzymatic activity.
- Receptor Modulation: The presence of the bromine atom may enhance binding affinity to certain receptors involved in cell signaling pathways, leading to altered cellular responses.
Case Studies
- Anticancer Activity Study
-
Antimicrobial Efficacy
- Testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
属性
IUPAC Name |
2-bromo-4-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPJFUIGOFAMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














